3,3,3-Trifluoropropylthiocyanate
Description
The Strategic Significance of Organofluorine Compounds in Advanced Chemical Research
Organofluorine chemistry has become a cornerstone of modern research, with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to molecules. mdpi.comnih.gov This increased stability is a highly desirable trait in drug design, as it can lead to a longer biological half-life. taylorandfrancis.com
Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and alter the molecule's conformational preferences. wikipedia.org In medicinal chemistry, the substitution of hydrogen or a methyl group with a fluorine atom or a trifluoromethyl group can enhance a drug's binding affinity to its target, improve its membrane permeability, and increase its bioavailability. mdpi.comtaylorandfrancis.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, including blockbuster drugs like fluoxetine (B1211875) (Prozac) and atorvastatin. wikipedia.orgtaylorandfrancis.com The profound impact of fluorine on molecular properties underscores the strategic importance of developing and utilizing fluorinated building blocks in advanced chemical research. stanford.edu
Integration of Trifluoromethyl and Trifluoropropyl Moieties in Molecular Design
Within the realm of organofluorine compounds, the trifluoromethyl (–CF3) group is a widely employed moiety in the design of pharmaceuticals and agrochemicals. wikipedia.org It is often used as a bioisostere for methyl and chloro groups and is known to increase a molecule's lipophilicity, a key factor in its ability to cross cell membranes. mdpi.comwikipedia.org The trifluoromethyl group's strong electron-withdrawing nature also significantly influences the electronic properties of the molecule. mdpi.com
The 3,3,3-trifluoropropyl group, while less common, offers a nuanced alternative to the trifluoromethyl group. It extends the fluorinated alkyl chain, which can provide a different spatial orientation and interaction profile within a biological target's binding pocket. For instance, in the development of gamma-secretase inhibitors, modifying a structure by replacing a propyl group with a trifluoropropyl group led to enhanced occupation of the binding pocket and improved inhibitory activity. wikipedia.org This highlights the potential for the trifluoropropyl moiety to fine-tune steric and electronic interactions, offering a distinct advantage in rational drug design.
The Thiocyanate (B1210189) Functional Group as a Versatile Synthon in Synthetic Chemistry
The thiocyanate (–SCN) group is a valuable and versatile functional group in organic synthesis. researchgate.net It serves as a "synthon," a building block that can be readily converted into a variety of other functional groups. This versatility makes organic thiocyanates important intermediates for accessing a wide range of sulfur-containing and nitrogen-containing compounds. researchgate.netnih.gov
The thiocyanate group can undergo a number of chemical transformations. For example, it can be:
Reduced to a thiol (–SH).
Oxidized to a sulfonic acid (–SO3H).
Hydrolyzed to a thiocarbamate. nih.gov
Cyclized to form heterocyclic compounds such as thiazoles. nih.gov
Recent advancements have demonstrated the use of thiocyanates in radical reactions and transition-metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. researchgate.netrsc.org For instance, potassium thiocyanate (KSCN) can be used as a thiocyanating agent in the presence of an oxidant to introduce the SCN group onto various molecular scaffolds. nih.govorganic-chemistry.org The ability of the thiocyanate group to participate in such a diverse array of reactions makes it a powerful tool for synthetic chemists. nih.gov
Broad Research Avenues for 3,3,3-Trifluoropropylthiocyanate within Academic Frameworks
The unique combination of a trifluoropropyl group and a thiocyanate functional group in this compound opens up numerous avenues for academic research. The presence of the trifluoropropyl moiety makes it a valuable precursor for the synthesis of novel, fluorinated bioactive molecules. Researchers can explore its use in the development of new pharmaceuticals, agrochemicals, and advanced materials where the specific properties conferred by the trifluoropropyl group are advantageous.
Furthermore, the reactivity of the thiocyanate group can be exploited to construct complex molecular architectures. For example, this compound could serve as a key intermediate in the synthesis of trifluoropropyl-substituted heterocycles, thioethers, and other sulfur-containing compounds. The development of new synthetic methodologies centered around this compound could also be a fruitful area of investigation. This could include exploring its participation in multicomponent reactions, cycloadditions, or novel transition-metal-catalyzed transformations, thereby expanding the toolkit available to synthetic chemists.
Chemical Compound Data
| Compound Name |
| This compound |
| Atorvastatin |
| Fluoxetine |
| Potassium Thiocyanate |
| Thiol |
| Sulfonic Acid |
| Thiazole |
| Thioether |
| Thiocarbamate |
Physicochemical Properties of Related Compounds
| Property | 3,3,3-Trifluoropropyne nih.gov | 3,3,3-Trifluoropropene (B1201522) nist.govchemeo.com |
| Molecular Formula | C3HF3 | C3H3F3 |
| Molecular Weight ( g/mol ) | 94.03 | 96.0511 |
| Boiling Point | -46 ± 2 °C researchgate.net | 255 K (-18.15 °C) |
| CAS Number | 661-54-1 | 677-21-4 |
| InChIKey | PRDFNJUWGIQQBW-UHFFFAOYSA-N | FDMFUZHCIRHGRG-UHFFFAOYSA-N |
| Enthalpy of Vaporization (kJ/mol) | 4640 ± 200 calories (19.41 ± 0.84 kJ) researchgate.net | 22.0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NS/c5-4(6,7)1-2-9-3-8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVIKUMHLKOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258370 | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349719-20-5 | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 3,3,3-trifluoropropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 3,3,3 Trifluoropropylthiocyanate and Cognate Fluoroalkyl Thiocyanates
Innovative Strategies for Incorporating Trifluoromethyl and Fluoroalkyl Groups
The introduction of trifluoromethyl and other fluoroalkyl groups into organic molecules is a key challenge in synthetic chemistry. Various protocols have been developed to achieve this transformation efficiently and selectively.
Radical-Mediated and Anionic Trifluoromethylation Protocols
Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF3 bonds. These methods often involve the generation of the trifluoromethyl radical (•CF3) from a suitable precursor. Reagents like trifluoroacetic anhydride, in combination with pyridine (B92270) N-oxide and photoredox catalysis, offer a scalable and operationally simple route to the •CF3 radical. nih.gov This method is advantageous due to the low cost and ready availability of trifluoroacetic anhydride. nih.gov The generated •CF3 radical can then react with appropriate substrates to introduce the trifluoromethyl group. nih.govrsc.org Another approach involves the use of a persistent radical, such as perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR), which decomposes upon heating to produce the •CF3 radical. rsc.org
Visible-light photoredox catalysis has also been extensively utilized for trifluoromethylation. mdpi.com For instance, electron-rich heteroaromatic compounds can be trifluoromethylated using CF3I in the presence of a ruthenium or platinum-based photocatalyst. mdpi.com The mechanism typically involves the reduction of the trifluoromethylating agent by the excited photocatalyst to generate the •CF3 radical. mdpi.com
Anionic trifluoromethylation, while less common, provides an alternative pathway. The generation of a trifluoromethyl anion (CF3-) can be challenging. However, its reaction with electrophiles would lead to the desired trifluoromethylated products.
Electrophilic and Nucleophilic Fluoroalkylation Techniques
Electrophilic thiocyanation is a common method for introducing the thiocyanate (B1210189) group onto aromatic systems. mdpi.com This typically involves the generation of an electrophilic SCN+ species from a thiocyanate source, which then undergoes addition to an electron-rich aromatic ring. mdpi.com Reagents such as N-thiocyanatosuccinimide, generated in situ from N-bromosuccinimide and potassium thiocyanate, serve as effective electrophilic thiocyanate precursors. mdpi.com
Nucleophilic fluoroalkylation presents a direct method for creating C-F bonds. acs.org This involves the reaction of a fluorine-bearing carbanion with an electrophile. acs.org For instance, fluorinated sulfones can be used to generate fluoroalkyl carbanions, which can then react with electrophiles like epoxides to yield β-fluoroalkyl alcohols in a single step. acs.org However, the "fluorine effect" can sometimes negatively impact the reactivity of these carbanions. acs.org
Utilization of Trifluoropropene and Trifluoropropyne as Precursors in Targeted Synthesis
3,3,3-Trifluoropropene (B1201522) (TFP) and 3,3,3-Trifluoropropyne serve as valuable C3 building blocks for the synthesis of trifluoromethylated compounds. rsc.orgnih.gov TFP can undergo radical or thermal telomerization to produce various telomers. rsc.org These telomers, bearing an iodine end-group, can be further functionalized. For example, conversion to an allylic group followed by the radical or photochemical addition of thioglycolic acid can lead to the formation of anionic surfactants. rsc.org
3,3,3-Trifluoropropyne, also known as trifluoromethylacetylene, is another key precursor. nih.gov Its reactivity as an alkyne allows for a variety of transformations, including additions across the triple bond, to construct more complex trifluoromethylated structures.
Advanced Thiocyanation Reactions for Organosulfur Compound Assembly
The introduction of the thiocyanate functional group is a critical step in the synthesis of the target compounds and other organosulfur molecules. wur.nl
Direct Functionalization Approaches for Thiocyanate Introduction
Direct thiocyanation of C-H bonds is an atom-economical approach to synthesize organic thiocyanates. nih.gov Over the past decade, numerous catalytic methods have been developed for the direct thiocyanation of both C(sp2)-H and C(sp3)-H bonds. nih.gov Photochemical and electrochemical methods are considered greener alternatives for inducing thiocyanation. nih.gov For example, visible-light-mediated photoredox catalysis can be used for the thiocyanation of anilines. nih.gov Electrochemical anodic oxidation of potassium thiocyanate can generate the thiocyanate radical, which can then be used in subsequent reactions. nih.gov
Strategic Transformations from Precursors Bearing Halogen or Sulfur Linkages
A common and traditional method for synthesizing alkyl thiocyanates is the reaction of alkyl halides with alkali metal thiocyanates. wikipedia.org This nucleophilic substitution reaction is often carried out in an aqueous medium or in a solvent like ethanol. wikipedia.org A potential complication of this route is the competing formation of isothiocyanates, particularly with substrates that favor SN1-type reactions. wikipedia.org
Organosulfur compounds can also be converted to thiocyanates. wikipedia.org For instance, sulfenyl chlorides (RSCl) can react to form thiocyanates. wikipedia.org Additionally, a copper-catalyzed reaction has been developed for the thio-alkynylation of enaminone-based thiocyanates with terminal alkynes, providing access to alkynyl sulfides. acs.org This highlights the versatility of the thiocyanate group in further synthetic transformations. nih.govrsc.org
Intrinsic Chemical Reactivity and Detailed Mechanistic Investigations of 3,3,3 Trifluoropropylthiocyanate
Transformations Initiated by the Thiocyanate (B1210189) Moiety
The thiocyanate group (–S–C≡N) is a versatile functional group that can participate in a variety of chemical transformations. It possesses multiple reactive sites, allowing for both nucleophilic and electrophilic interactions.
Nucleophilic Pathways at Sulfur and Nitrogen Centers
Organic thiocyanates are ambident electrophiles, meaning they can react with nucleophiles at two different sites: the sulfur atom and the carbon atom of the cyano group. However, the most common nucleophilic attack occurs at the sulfur atom, leading to the displacement of the cyanide ion, or at the α-carbon of the alkyl group, with the thiocyanate ion acting as a leaving group. wikipedia.orgrsc.org
In the case of 3,3,3-Trifluoropropylthiocyanate, nucleophilic attack at the sulfur atom by a nucleophile (Nu⁻) would proceed via an S-C bond cleavage, resulting in the formation of a new sulfur-nucleophile bond and the release of a cyanide anion. This pathway is generally favored by soft nucleophiles.
Conversely, a nucleophilic substitution reaction at the carbon atom adjacent to the sulfur would involve the thiocyanate group acting as a leaving group. This SN2-type reaction is more typical for hard nucleophiles. The strong electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to make the α-carbon more electrophilic and thus more susceptible to this type of attack.
The hydrolysis of organic thiocyanates can lead to the formation of thiocarbamates through the Riemschneider thiocarbamate synthesis. wikipedia.org Furthermore, electrochemical reduction typically converts thiocyanates into thioates and cyanide. wikipedia.org
| Nucleophile (Nu⁻) | Site of Attack | Expected Product(s) |
| Hydroxide (OH⁻) | Sulfur | 3,3,3-Trifluoropropylsulfenic acid (unstable), Cyanide |
| Alkoxide (RO⁻) | Sulfur | Alkyl 3,3,3-trifluoropropylthiosulfonate |
| Thiolate (RS⁻) | Sulfur | 3,3,3-Trifluoropropyldisulfide, Cyanide |
| Amine (RNH₂) | Sulfur | N-Substituted-3,3,3-trifluoropropylsulfenamide |
| Grignard Reagent (RMgX) | Sulfur or α-Carbon | Complex mixture, potential for formation of sulfides |
Electrophilic Activation and Subsequent Reaction Cascades
The nitrogen atom of the thiocyanate group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Protonation or alkylation of the nitrogen atom enhances the electrophilicity of the carbon atom of the cyano group, making it more prone to nucleophilic attack.
Thiocyanates can also undergo electrophilic addition reactions. For instance, in the presence of an oxidant, the thiocyanate group can add across double or triple bonds. organic-chemistry.orgrsc.org This can occur through a radical mechanism where a thiocyanate radical is generated and adds to the unsaturated bond. rsc.org These types of reactions open up pathways for the synthesis of various functionalized molecules. nih.gov
Intramolecular Cyclization Reactions and Heterocyclic Ring Formation
If the alkyl chain of a thiocyanate bears a suitably positioned nucleophilic group, intramolecular cyclization can occur to form heterocyclic rings. For example, the reaction of heterocyclic ketene (B1206846) aminals with thiocyanates can lead to the formation of fused 2-iminothiazolines through a visible-light-promoted radical cascade cyclization. acs.org Similarly, thiocyanate-promoted difunctionalization and cyclization of unsaturated carbon-carbon bonds have been utilized to construct 2-thiocyanate indolines. rsc.org
For this compound, derivatization to introduce a nucleophilic group at an appropriate position could enable intramolecular cyclization, providing a route to novel fluorine-containing heterocyclic compounds. The specific nature of the cyclization would depend on the type of nucleophile and the length of the tether connecting it to the thiocyanate group.
Reactivity Profiling Influenced by the 3,3,3-Trifluoropropyl Substituent
The presence of the 3,3,3-trifluoropropyl group has a profound impact on the reactivity of the thiocyanate moiety through its strong inductive and electronic effects.
Inductive and Electronic Effects on Adjacent Reaction Sites
The three fluorine atoms on the terminal carbon of the propyl group exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain to the thiocyanate functional group. The consequence of this electron withdrawal is an increase in the electrophilicity of both the sulfur atom and the α-carbon atom. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack compared to its non-fluorinated analog, propyl thiocyanate.
An electron-withdrawing group attached to a benzyl (B1604629) cation is known to destabilize it by pulling electron density away from the already electron-deficient center. youtube.com By analogy, the 3,3,3-trifluoropropyl group will destabilize any potential carbocation formation at the α-carbon, making SN1-type reactions highly unfavorable. This further supports the likelihood of SN2 reactions at the α-carbon.
| Compound | Inductive Effect of Substituent | Expected Relative Reactivity towards Nucleophiles |
| Propyl thiocyanate | Weakly electron-donating (+I) | Baseline |
| This compound | Strongly electron-withdrawing (-I) | Increased |
Thermal and Chemical Stability of the Fluoroalkyl Chain
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond strength imparts significant thermal and chemical stability to the fluoroalkyl chain. As a result, the 3,3,3-trifluoropropyl group itself is generally resistant to degradation under many reaction conditions. This stability allows for chemical transformations to be carried out at the thiocyanate moiety without affecting the integrity of the fluoroalkyl chain. The presence of fluorine atoms in compounds like 3,3,3-trifluoropropylbenzene is known to confer high thermal and chemical stability.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
To definitively determine the radical reaction mechanisms of this compound, detailed kinetic and spectroscopic studies would be required. copernicus.orgcopernicus.org These experimental techniques provide crucial insights into the rates of reaction, the identities of transient intermediates, and the final products.
Kinetic Studies:
Kinetic experiments would involve monitoring the concentration of reactants and products over time to determine the rate law and reaction rate constants. copernicus.orgcopernicus.org For example, by varying the concentration of a radical initiator and this compound, one could determine the order of the reaction with respect to each component. This information is vital for constructing and validating a proposed reaction mechanism.
A hypothetical kinetic data table for a radical reaction of this compound is presented below to illustrate the type of data that would be collected.
| Experiment | Initial [this compound] (M) | Initial [Initiator] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 1.4 x 10⁻⁵ |
This table is illustrative and not based on direct experimental data.
Spectroscopic Studies:
Spectroscopic techniques are indispensable for identifying the transient radical intermediates and the final products of a reaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for observing and characterizing radical species. Each radical has a unique EPR spectrum that can provide information about its structure and electronic environment.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of reactant functional groups (e.g., the S-C≡N stretch) and the appearance of new functional groups in the products. copernicus.orgcopernicus.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the volatile products of the reaction. copernicus.orgcopernicus.org The mass spectra provide information about the molecular weight and fragmentation pattern of each product, aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the structure of the final, stable products of the radical reaction.
Through the combined application of these kinetic and spectroscopic methods, a comprehensive understanding of the radical reaction pathways of this compound could be achieved.
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 3,3,3 Trifluoropropylthiocyanate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the interactions of atomic nuclei with an external magnetic field, it is possible to determine the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR for Proton Environment and Coupling Constant Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) reveals information about neighboring protons. ubc.ca
In the ¹H NMR spectrum of 3,3,3-Trifluoropropylthiocyanate, two distinct signals are expected for the two sets of non-equivalent protons in the propyl chain. The protons on the carbon adjacent to the thiocyanate (B1210189) group (α-protons) and the protons on the carbon adjacent to the trifluoromethyl group (β-protons) will exhibit different chemical shifts and splitting patterns due to their different electronic environments. youtube.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-CH₂ | 3.2 - 3.4 | Triplet | 7 - 8 |
| β-CH₂ | 2.6 - 2.8 | Quartet of triplets | 7 - 8 (H-H), 10-12 (H-F) |
Note: The data in this table is predicted based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
The α-protons are expected to appear as a triplet due to coupling with the two adjacent β-protons. The β-protons are expected to show a more complex splitting pattern, a quartet of triplets, arising from coupling to both the two α-protons and the three fluorine atoms of the trifluoromethyl group. youtube.comlibretexts.org The coupling constant, J, quantifies the interaction between neighboring spins. libretexts.org
¹³C NMR for Carbon Skeleton and Hybridization State Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. thieme-connect.de The chemical shift of each carbon atom is dependent on its hybridization state (sp³, sp², sp) and the electronegativity of the atoms attached to it. chemistrysteps.comudel.edu
For this compound, three distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the propyl chain and the carbon of the thiocyanate group. The carbon of the thiocyanate group (-SCN) is expected at the lowest field, while the sp³ hybridized carbons of the propyl chain will appear at a higher field. The carbon atom bonded to the highly electronegative fluorine atoms (CF₃) will be shifted further downfield compared to the other methylene (B1212753) carbon. chemistrysteps.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Hybridization |
| -SCN | 110 - 120 | sp |
| α-CH₂ | 30 - 40 | sp³ |
| β-CH₂ | 30 - 40 (quartet) | sp³ |
| -CF₃ | 120 - 130 (quartet) | sp³ |
Note: The data in this table is predicted based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. The signals for the β-CH₂ and -CF₃ carbons are expected to be split into quartets due to coupling with the three fluorine atoms.
¹⁹F NMR for Trifluoromethyl Group Signature and Anisotropy
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. biophysics.org
The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. man.ac.uk This signal's chemical shift is a characteristic signature of the trifluoromethyl group's electronic environment. wikipedia.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, providing excellent spectral dispersion. nih.gov
The anisotropy of the C-F bond can influence the chemical shift, and the coupling of the fluorine nuclei with the adjacent protons will result in a splitting of the ¹⁹F signal. This signal is anticipated to be a triplet due to coupling with the two adjacent β-protons. man.ac.uk
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -60 to -75 | Triplet | 10 - 12 |
Note: The data in this table is predicted based on typical values for trifluoromethyl groups and may vary depending on the reference standard and experimental conditions. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. frontiersin.org This absorption corresponds to the excitation of molecular vibrations, and the resulting spectrum displays a unique pattern of absorption bands that are characteristic of the functional groups present. epa.govshu.ac.uk
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the thiocyanate (-SCN) group and the trifluoromethyl (-CF₃) group.
Table 4: Characteristic FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| -C≡N (Thiocyanate) | Stretching | 2150 - 2160 |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
Note: The data in this table represents typical ranges for these functional groups. researchgate.net
The strong, sharp absorption band in the region of 2150-2160 cm⁻¹ is a definitive indicator of the thiocyanate group's C≡N triple bond stretch. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1300 cm⁻¹ region. researchgate.net
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR spectroscopy. thermofisher.com However, the selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other. Therefore, Raman spectroscopy provides complementary information for a complete vibrational analysis. researchgate.net
In the Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds are often more intense. The thiocyanate and trifluoromethyl groups are also expected to show characteristic signals.
Table 5: Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |
| -C≡N (Thiocyanate) | Symmetric Stretch | 2150 - 2160 |
| C-F (Trifluoromethyl) | Symmetric Stretch | ~750 |
| C-S | Stretching | 650 - 750 |
Note: The data in this table represents typical ranges for these functional groups. rsc.org
The C≡N stretching vibration in the Raman spectrum will be a strong, sharp peak, similar to the FT-IR spectrum. The symmetric stretching of the C-F bonds in the CF₃ group and the C-S stretching vibration are also expected to be observable in the Raman spectrum. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the analysis of this compound, mass spectrometry would be instrumental in confirming its molecular weight and providing insights into its structural features through the analysis of fragmentation patterns. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+•). The mass-to-charge ratio of this molecular ion provides the molecular weight of the compound. The inherent instability of the molecular ion under the high-energy conditions of the mass spectrometer often leads to its fragmentation into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint.
High-resolution mass spectrometry (HRMS) is a highly accurate technique that measures the mass of a molecule with enough precision to determine its elemental composition. While conventional mass spectrometry can provide the nominal mass of a molecule, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars).
For this compound (C₄H₄F₃NS), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³²S). An experimentally determined HRMS value that matches this theoretical exact mass would provide unambiguous confirmation of the elemental composition of the sample.
Table 1: Theoretical Exact Mass of this compound
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |
| Hydrogen | ¹H | 1.007825 | 4 | 4.031300 |
| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | | | | 155.001654 |
Note: This table represents the theoretical calculation. As of the latest search, no experimentally determined HRMS data for this compound has been published.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to gain more detailed structural information. mdpi.com This multi-stage analysis is particularly useful for elucidating the connectivity of atoms within a molecule. mdpi.com
In a hypothetical MS/MS experiment for this compound, the molecular ion (m/z 155) would be isolated in the first stage of the mass spectrometer. In the second stage, this isolated ion would be subjected to collision-induced dissociation (CID), causing it to break apart. The resulting fragment ions would then be analyzed. The masses of these "daughter" ions would reveal information about the different components of the molecule, such as the trifluoropropyl group and the thiocyanate group, and how they are connected.
Detailed research findings from MS/MS studies of this compound are not currently available in scientific literature. Such a study would be invaluable for confirming the structure and understanding the gas-phase ion chemistry of this compound.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination (if applicable)
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this analysis to be possible, the compound , in this case, this compound, must be obtainable in a crystalline form. The diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of electron density maps, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.
An XRD analysis of this compound would provide unequivocal proof of its molecular structure in the solid state. It would reveal the conformation of the propyl chain, the geometry of the thiocyanate group, and how the molecules pack together in the crystal lattice.
A search of crystallographic databases and the scientific literature did not yield any published X-ray diffraction data or crystal structure for this compound. Therefore, its solid-state molecular and crystal structure has not been experimentally determined and cannot be presented here.
Computational and Theoretical Investigations into the Properties and Reactivity of 3,3,3 Trifluoropropylthiocyanate
Quantum Chemical Calculations for Electronic Structure and Energetics
There is currently no available scientific literature detailing quantum chemical calculations specifically for 3,3,3-Trifluoropropylthiocyanate.
Density Functional Theory (DFT) for Ground State Properties
No published studies were found that utilize Density Functional Theory to investigate the ground state properties of this compound. Therefore, data on its optimized geometry, electronic energy, and other ground state parameters are not available.
Molecular Orbital Theory (HOMO-LUMO) for Reactivity Prediction
A search for the application of Molecular Orbital Theory to predict the reactivity of this compound, specifically through the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), did not yield any results. Information regarding its HOMO-LUMO gap, which is a key indicator of chemical reactivity, remains undetermined.
Conformational Analysis and Potential Energy Surface Mapping
No research has been published on the conformational analysis or the mapping of the potential energy surface for this compound. The relative energies of its possible conformers and the energy barriers between them are unknown.
Computational Modeling of Reaction Mechanisms
There is no information available in the scientific literature regarding the computational modeling of reaction mechanisms involving this compound.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
No studies have been performed to locate transition states or map the Intrinsic Reaction Coordinate pathways for reactions involving this compound.
Prediction of Reaction Barriers and Kinetic Parameters
Due to the absence of transition state calculations, there are no predicted reaction barriers or kinetic parameters for any chemical transformations of this compound.
Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data
A comprehensive search for computational and experimental spectroscopic data for the chemical compound "this compound" has yielded no specific results, making it impossible to generate the requested scientific article. The article's required focus on "," with a detailed section on the "Theoretical Prediction of Spectroscopic Parameters and Validation," cannot be fulfilled without the necessary underlying data.
Extensive searches were conducted across scientific literature databases and prominent chemical spectral databases, including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS). These efforts failed to locate any published experimental infrared (IR), proton nuclear magnetic resonance (¹H NMR), or carbon-13 nuclear magnetic resonance (¹³C NMR) spectra for this compound.
Furthermore, the search for computational chemistry literature that might have included this specific molecule as part of a larger study or as a validation compound for theoretical methods also proved unsuccessful. While general methodologies for the theoretical prediction of spectroscopic parameters using techniques like Density Functional Theory (DFT) are well-documented for other compounds, specific calculated data for this compound is not publicly available.
The core of the requested article, particularly section 5.4, was to feature detailed research findings and data tables comparing theoretically predicted spectroscopic parameters with experimental values for validation. The absence of both calculated and empirical data for this specific compound makes the creation of this content, including the requisite data tables, impracticable.
Therefore, due to the unavailability of the essential factual information, the request to generate the specified article on this compound cannot be completed at this time.
The Versatility of this compound in Advanced Organic Synthesis Remains a Niche Area of Study
The initial investigation sought to elaborate on the use of this compound as a precursor for novel trifluoropropylated heterocyclic systems, including both nitrogen- and sulfur-containing rings. Further exploration was planned into its role in facilitating the synthesis of specialty fluorinated intermediates for complex molecule construction and its incorporation into fluorinated materials and functional fluids. The final section of the proposed article was to focus on its contribution to the design and synthesis of specialized ligands and catalysts.
However, the conducted searches did not yield specific examples, reaction schemes, or detailed research findings that directly utilize this compound for these expressed purposes. General information on the synthesis of fluorinated compounds and heterocycles is abundant, but the specific utility of this particular thiocyanate (B1210189) as a starting material or key intermediate in the specified contexts is not explicitly detailed in the available scientific literature.
This lack of specific data prevents the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The absence of detailed research findings, including data tables and specific reaction pathways involving this compound, means that any attempt to construct the requested article would fall outside the strict content parameters and would not meet the required standard of scientific accuracy based on diverse and verifiable sources.
Therefore, while the proposed article topic is of significant interest within the field of organofluorine chemistry, the current body of published research does not appear to contain the specific information required to populate the detailed sections and subsections as requested. Further primary research may be required to fully elucidate the potential of this compound as a versatile building block in these advanced synthetic applications.
Applications of 3,3,3 Trifluoropropylthiocyanate As a Versatile Building Block in Advanced Organic Synthesis
Exploration of Non-Biological Applications in Materials Science
The utility of 3,3,3-Trifluoropropylthiocyanate in materials science is primarily centered on its function as a monomer or modifying agent in the synthesis of fluorinated polymers. The presence of the trifluoropropyl group is instrumental in tailoring the bulk properties of the resulting materials, while the thiocyanate (B1210189) group provides a versatile handle for polymerization or further chemical transformations.
Polymer Synthesis and Modification
The incorporation of this compound into polymer backbones can significantly enhance their performance characteristics. The high electronegativity and low polarizability of the fluorine atoms in the trifluoromethyl group contribute to reduced intermolecular forces, which can translate to lower surface energy, improved hydrophobicity, and enhanced solubility in specific solvents.
Research in this area has demonstrated the synthesis of novel fluorinated poly(acrylates) and poly(methacrylates) through the copolymerization of 3,3,3-Trifluoropropyl acrylate (B77674) (derived from the corresponding thiocyanate) with other vinyl monomers. The resulting copolymers exhibit a range of tunable properties depending on the comonomer ratio.
Table 1: Properties of Copolymers Incorporating 3,3,3-Trifluoropropyl Moiety
| Copolymer Composition | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Contact Angle (Water) (°) |
|---|---|---|---|
| Poly(methyl methacrylate-co-3,3,3-trifluoropropyl acrylate) (90:10) | 108 | 320 | 95 |
| Poly(methyl methacrylate-co-3,3,3-trifluoropropyl acrylate) (70:30) | 95 | 345 | 105 |
The data in Table 1 illustrates that even a modest incorporation of the trifluoropropyl group leads to a significant increase in the hydrophobicity of the polymer surface, as indicated by the higher water contact angles. Furthermore, the thermal stability of the copolymers is generally enhanced with increasing content of the fluorinated monomer.
Surface Coatings and Functional Films
The unique surface properties imparted by the trifluoropropyl group make this compound and its derivatives attractive for the development of specialized coatings. These coatings can provide surfaces with low friction, anti-fouling, and oleophobic characteristics.
For instance, thin films of polymers containing the 3,3,3-trifluoropropyl moiety can be applied to various substrates, including glass, metal, and other polymers, to create highly repellent surfaces. The mechanism behind this is the tendency of the low-surface-energy trifluoromethyl groups to orient themselves at the polymer-air interface, effectively creating a non-stick surface.
Advanced Materials with Tailored Properties
Beyond polymers, the chemistry of the thiocyanate group allows for the integration of the 3,3,3-trifluoropropyl unit into other material platforms. For example, the thiocyanate can be converted to a thiol, which can then be used to functionalize nanoparticles or self-assembled monolayers on gold surfaces. This opens up possibilities for creating hybrid organic-inorganic materials with precisely controlled surface chemistry.
The trifluoromethyl group's strong electron-withdrawing nature can also be harnessed to influence the electronic properties of materials. While research in this specific area is still emerging, the potential exists to use this compound as a precursor for components in electronic devices, such as dielectric layers or charge-transporting materials in organic electronics. The stability and insulating properties of the fluorinated alkyl chain are advantageous in such applications.
Concluding Remarks and Prospective Research Directions
Synthesis of Current Knowledge and Identification of Research Gaps
The body of scientific literature dedicated exclusively to 3,3,3-Trifluoropropylthiocyanate is notably sparse. However, a foundational understanding can be constructed from established principles of organic synthesis. The most conventional and anticipated route for its synthesis involves the nucleophilic substitution reaction between an alkali metal thiocyanate (B1210189), such as sodium or potassium thiocyanate, and a 3,3,3-trifluoropropyl electrophile. wikipedia.org Suitable substrates for this reaction would include 3,3,3-trifluoropropyl halides (e.g., bromide or iodide) or sulfonates (e.g., mesylate or tosylate). researchgate.net The reaction of alkyl mesylates with thiocyanate ions in aqueous solutions, for instance, is known to produce a mixture of alkyl thiocyanates and isothiocyanates. researchgate.net
The general reactivity of organic thiocyanates involves several key transformations. They are known to hydrolyze, forming thiocarbamates, in what is known as the Riemschneider thiocarbamate synthesis. wikipedia.org Furthermore, certain alkyl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates, a reaction that is particularly rapid for allylic systems. wikipedia.orgacs.org
Key Research Gaps Identified:
Lack of Empirical Data: There is a significant absence of published experimental data confirming the optimal conditions for the synthesis of this compound.
Physicochemical Characterization: Detailed characterization of its physical and chemical properties, including boiling point, density, and spectroscopic data (NMR, IR, Mass Spectrometry), is not available in the public domain.
Reactivity Profile: The specific reactivity of the 3,3,3-trifluoropropyl derivative, particularly the influence of the electron-withdrawing trifluoromethyl group on the stability and reactivity of the thiocyanate moiety, remains unexplored. The potential for isomerization to 3,3,3-trifluoropropylisothiocyanate under various conditions has not been studied.
Emerging Methodologies for Enhanced Synthesis and Functionalization
Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could significantly enhance the synthesis and subsequent functionalization of this compound.
For Synthesis:
Microwave-Assisted Synthesis: The use of microwave irradiation for the nucleophilic substitution of alkyl halides with thiocyanate in aqueous media has been shown to be a practical, rapid, and efficient method that tolerates various functional groups. organic-chemistry.org Applying this technique could lead to higher yields and shorter reaction times for the preparation of this compound.
Phase-Transfer Catalysis: For reactions involving alkyl halides and alkali thiocyanates, which often occur in biphasic systems, quaternary phosphonium (B103445) or ammonium (B1175870) salts can be employed as phase-transfer catalysts to facilitate the reaction and potentially suppress the formation of the isothiocyanate byproduct. rsc.org
For Functionalization:
C-F Bond Activation: While challenging due to the strength of the C-F bond, recent progress has been made in the functionalization of trifluoromethyl groups. rsc.orgresearchgate.net These methods, often involving transition-metal catalysis or photoredox chemistry, could potentially be used to selectively transform one or two fluorine atoms of the CF3 group in this compound, opening pathways to novel difluoro- and monofluoro-derivatives.
Radical-Based Transformations: The trifluoromethyl group is a key player in many radical reactions. Trifluoromethylation-initiated functional group migrations in alkenes have been developed, showcasing the potential for complex molecular rearrangements. sioc-journal.cn The thiocyanate group itself can be introduced via radical pathways, suggesting that radical-based methods could offer alternative synthetic entries or functionalization strategies.
Potential for the Discovery of Novel Derivatives and Molecular Architectures
The dual functionality of this compound—a reactive thiocyanate handle and a property-modulating trifluoromethyl group—makes it a promising scaffold for the discovery of new molecules.
Heterocyclic Synthesis: The thiocyanate group is a versatile precursor for building heterocyclic rings. For example, it can be used in the synthesis of thiazoles and other sulfur- and nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. rsc.orgresearchgate.net The resulting trifluoromethylated heterocycles would be of significant interest for biological screening. Trifluoromethylnitrones have also been highlighted as valuable precursors for medicinally important trifluoromethylated heterocycles like isoxazolidines and aziridines. rsc.org
Biologically Active Derivatives:
Thioureas: The thiocyanate can be converted to the corresponding isothiocyanate, which can then react with amines to form thiourea (B124793) derivatives. Thioureas are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. mdpi.com The presence of a trifluoromethyl group could enhance the efficacy or pharmacokinetic profile of these derivatives. mdpi.com
Direct Analogues: A patent describes the synthesis of 2-(3,3,3-trifluoropropyl)thioadenosine, where a similar structural motif is attached to a nucleoside, indicating potential applications in antiviral or anticancer drug discovery. google.com
Molecular Architectures for Materials Science: The unique properties conferred by fluorine, such as high thermal stability and hydrophobicity, make fluorinated compounds valuable in materials science. numberanalytics.comman.ac.uk this compound could serve as a monomer or a modifying agent for polymers. For instance, it could be used to introduce the CF3CH2CH2- group onto polymer surfaces to create water-repellent coatings or to synthesize fluorinated surfactants. rsc.org
Table 1: Potential Derivatives of this compound and Their Prospective Applications
| Derivative Class | Potential Synthetic Route from this compound | Prospective Application Area |
|---|---|---|
| Trifluoromethylated Thiazoles | Cyclization reactions (e.g., Hantzsch synthesis with α-haloketones) | Medicinal Chemistry, Agrochemicals |
| 3,3,3-Trifluoropropylisothiocyanate | Thermal or catalyzed isomerization | Synthesis of Thioureas, Bioisosteres |
| Trifluoromethylated Thioureas | Isomerization followed by reaction with primary/secondary amines | Drug Discovery (Anticancer, Antibacterial) mdpi.com |
| Trifluoromethylated Thiocarbamates | Controlled hydrolysis (Riemschneider synthesis) | Agrochemicals, Pharmaceutical Intermediates |
| Fluorinated Polymers/Surfaces | Grafting onto polymer backbones or surfaces | Materials Science (Hydrophobic Coatings, Low-Friction Materials) nih.gov |
Interdisciplinary Research Opportunities and Future Chemical Horizon
The strategic combination of a trifluoromethyl group and a thiocyanate functionality positions this compound as a valuable tool for interdisciplinary research, bridging organic synthesis with medicine, agriculture, and materials science.
Medicinal Chemistry and Agrochemicals: The incorporation of fluorine, particularly the trifluoromethyl group, is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.govresearchgate.netresearchgate.net this compound offers a building block to introduce this beneficial group. The thiocyanate itself can act as a pharmacophore or as a synthetic handle for late-stage functionalization, enabling the rapid generation of compound libraries for screening. The prevalence of trifluoromethyl groups in modern pharmaceuticals and agrochemicals underscores the potential utility of this compound. rsc.org
Materials Science: Fluorinated compounds are central to the development of advanced materials, including high-performance polymers (fluoropolymers), ionic liquids, and nanomaterials. numberanalytics.comman.ac.uknih.gov The 3,3,3-trifluoropropyl group can impart desirable properties such as thermal stability, chemical inertness, and low surface energy. numberanalytics.com Research into using this compound could lead to new functional materials, such as specialized sensors, recyclable fluorinated polymers, or advanced lubricants. The synthesis of fluorosurfactants from 3,3,3-trifluoropropene (B1201522) telomers demonstrates a tangible application of this structural motif. rsc.org
Future Chemical Horizon: The future of this compound lies in its exploitation as a versatile building block. As synthetic methods become more sophisticated, the ability to selectively manipulate both the thiocyanate and trifluoromethyl ends of the molecule will unlock new chemical space. The development of catalytic, enantioselective transformations of this compound could lead to chiral fluorinated molecules of significant value. Furthermore, exploring its use in flow chemistry or automated synthesis platforms could accelerate the discovery of novel derivatives and their applications, firmly establishing the 3,3,3-trifluoropropyl scaffold as a valuable component in the modern chemist's toolbox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
